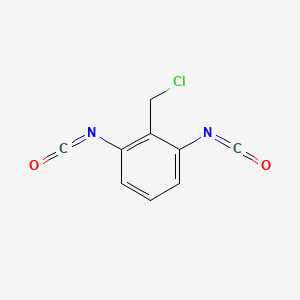
Quinolinium, 6-bromo-1,2-dimethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolinium, 6-bromo-1,2-dimethyl-, iodide is a chemical compound that belongs to the quinolinium family Quinolinium compounds are known for their aromatic heterocyclic structure, which consists of a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6-bromo-1,2-dimethyl-, iodide typically involves the quaternization of 6-bromo-1,2-dimethylquinoline with an iodide source. One common method is to react 6-bromo-1,2-dimethylquinoline with methyl iodide in an appropriate solvent under reflux conditions. The reaction proceeds through the formation of a quaternary ammonium salt, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Quinolinium, 6-bromo-1,2-dimethyl-, iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the bromine or nitrogen atoms may undergo oxidation or reduction.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation may produce a quinolinium N-oxide.
Aplicaciones Científicas De Investigación
Quinolinium, 6-bromo-1,2-dimethyl-, iodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various quinolinium derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Quinolinium, 6-bromo-1,2-dimethyl-, iodide involves its interaction with molecular targets, such as enzymes or receptors. The bromine and iodine atoms in the structure may enhance its binding affinity and specificity. The compound can interfere with biological pathways, leading to its observed effects. For example, it may inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial or anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- Quinolinium, 6-chloro-1,2-dimethyl-, iodide
- Quinolinium, 6-fluoro-1,2-dimethyl-, iodide
- Quinolinium, 6-bromo-1,2-dimethyl-, chloride
Uniqueness
Quinolinium, 6-bromo-1,2-dimethyl-, iodide is unique due to the presence of both bromine and iodine atoms, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different halogens, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
59105-86-1 |
|---|---|
Fórmula molecular |
C11H11BrIN |
Peso molecular |
364.02 g/mol |
Nombre IUPAC |
6-bromo-1,2-dimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C11H11BrN.HI/c1-8-3-4-9-7-10(12)5-6-11(9)13(8)2;/h3-7H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
IPHQJLDZDIFJEN-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C2=C(C=C1)C=C(C=C2)Br)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)

![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)






